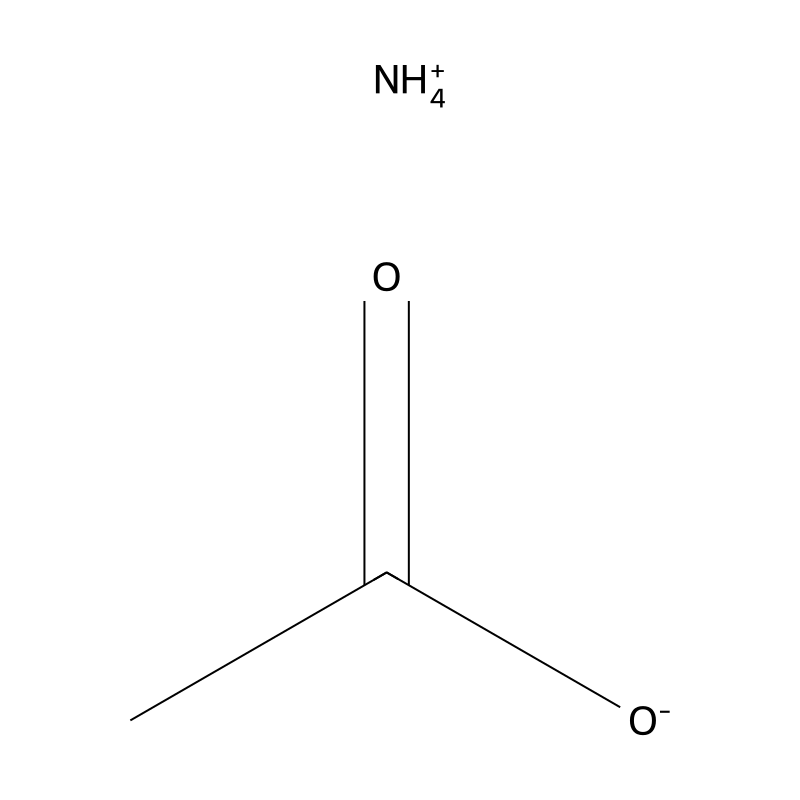

Ammonium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

148 G/100 CC WATER AT 4 °C; 7.89 G/100 CC METHANOL AT 15 °C

Synonyms

Canonical SMILES

Isomeric SMILES

DNA precipitation

Due to its ability to reduce the solubility of DNA in an aqueous solution, ammonium acetate is a common and cost-effective method for DNA precipitation . This technique allows researchers to isolate and concentrate DNA from biological samples for further analysis like gel electrophoresis or restriction enzyme digestion .

Protein crystallization

Ammonium acetate plays a crucial role in protein crystallization, a fundamental step in protein structure determination using techniques like X-ray crystallography . It acts as a precipitant, promoting the formation of well-ordered crystals suitable for X-ray diffraction analysis .

Ammonium Acetate in Chromatography

Ammonium acetate finds extensive application in various chromatographic techniques, including:

High-performance liquid chromatography (HPLC)

Ammonium acetate is commonly employed as a buffer in the mobile phase of HPLC . It helps maintain a consistent pH and ionic strength throughout the separation process, facilitating the optimal resolution and elution of target analytes .

Mass spectrometry (MS)

Ammonium acetate can be used as an additive to the mobile phase in liquid chromatography-mass spectrometry (LC-MS) workflows . It can enhance the ionization efficiency of certain analytes, leading to improved sensitivity and detection in mass spectrometry analysis.

Other Applications in Scientific Research

Beyond its roles in molecular biology and chromatography, ammonium acetate finds applications in various other scientific research areas:

Synthesis of materials

Ammonium acetate can act as a precursor or template for the synthesis of diverse materials, including porous ceramics with desirable sound absorption properties .

Biological studies

Ammonium acetate can be used as a nitrogen source in certain culture media to support the growth of microorganisms . Additionally, it can be employed in studies investigating the effects of specific ions on biological processes.

Ammonium acetate is a chemical compound with the formula , commonly recognized as a white, hygroscopic solid. It can be produced through the neutralization of acetic acid with ammonia or ammonium carbonate. The compound is also known by its historical name, spirit of Mindererus, particularly in its aqueous form. Ammonium acetate has a slight vinegar-like odor and serves various roles in chemical processes, food preservation, and pharmaceuticals .

Properties- Molecular Weight: 77.083 g/mol

- Density: 1.17 g/cm³

- Melting Point: 113 °C

- Solubility: Highly soluble in water .

- Acute Toxicity: Ammonium acetate is considered to have low to moderate acute toxicity. Oral LD₅₀ (lethal dose for 50% of test population) in rats is reported to be 4100 mg/kg [].

- Skin and Eye Irritation: May cause mild skin and eye irritation upon contact.

- Inhalation: Inhalation of dust particles may cause irritation of the respiratory tract [].

- Flammability: Not flammable but decomposes on heating, releasing ammonia gas which is flammable [].

- Storage and Handling: Ammonium acetate should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption []. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

Ammonium acetate can be synthesized through two primary methods:

- Neutralization Reaction: By reacting acetic acid with ammonium carbonate:

- Saturation Method: By saturating glacial acetic acid with ammonia:

Due to its hygroscopic nature, obtaining crystalline forms of ammonium acetate can be challenging .

Ammonium acetate has diverse applications across various fields:

- Food Industry: Used as an acidity regulator and preservative.

- Pharmaceuticals: Acts as a diuretic and a reagent in drug formulation.

- Analytical Chemistry: Employed as a buffer solution in chromatography and mass spectrometry.

- Agriculture: Utilized for determining soil cation exchange capacity.

- Industrial Uses: Functions as a catalyst in organic synthesis and is used in the manufacturing of plastics and explosives .

Research has shown that ammonium acetate can enhance the performance of photovoltaic devices by modifying electron transport layers. For instance, rutile titanium dioxide nanorods treated with ammonium acetate have demonstrated improved efficiency in perovskite solar cells due to better charge separation and reduced recombination of carriers .

Ammonium acetate shares similarities with several other compounds but retains unique properties that distinguish it from them:

| Compound | Formula | Unique Properties |

|---|---|---|

| Ammonium formate | Used primarily for formate buffers; less hygroscopic than ammonium acetate. | |

| Sodium acetate | More stable than ammonium acetate; widely used in food preservation. | |

| Potassium acetate | Similar buffering capacity but less soluble than ammonium acetate. |

The uniqueness of ammonium acetate lies in its dual buffering capabilities and its role as a precursor to acetamide, alongside its applications in both biological systems and industrial processes .

Physical Description

DryPowder; DryPowder, Liquid; Liquid

Color/Form

WHITE CRYSTALS

Density

SP GR: 1.17 AT 20 °C/4 °C

Odor

Melting Point

114.0 °C

114 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1663 of 1736 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

MEDICATION (VET): AS NUTRIENT

MEDICATION (VET): Formerly a diuretic, antipyretic

Mechanism of Action

The effects of ammonium ions on the release of glutamic acid from the rat cerebral cortex were measured in vivo using cortical cups & multiple ion detection technique. The results indicate that ammonium ions increase the release & the formation of glutamic acid in the brain. The resulting increased concn of this amino acid in extracellular spaces may be one of the mechanisms of ammonia toxicity in vivo. /Ammonium ions/

Other CAS

Wikipedia

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Laboratory Use

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

Photographic film paper, plate, and chemical manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

Acetic acid, ammonium salt (1:1): ACTIVE

Analytic Laboratory Methods

Method 417G: Automated Phenate Method for the determination of ammonia nitrogen. This method is used to determine ammonia concentrations in potable, surface, and Saline waters as well as domestic and industrial wastewaters over a range of 0.02 to 2.0 mg/l. Photometric measurement is made at 630 to 660 nm. For ammonia concentrations of 1.41, 0.77, 0.59, and 0.43 mg/l, the standard deviation was + 0.005 or -0.005. /Ammonia/

Method 417E Ammonia: Selective Electrode Method. This method is applicable for the measurement of 0.03 to 1400 mg nitrogen ammonia/l in potable and surface waters and domestic and industrial wastes. The ammonia selective electrode uses a hydrophobic gas permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/l, mean recovery was 100, 470, 105, 95, 97, and 99%, respectively. /Ammonia/

Method 417D: Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia Nitrogen/

For more Analytic Laboratory Methods (Complete) data for AMMONIUM ACETATE (7 total), please visit the HSDB record page.

Storage Conditions

Interactions

ADDITION OF OTHER AMINO ACIDS IN DIFFERENT COMBINATIONS WITH ARGININE HYDROCHLORIDE GREATLY ENHANCED THE PROTECTIVE ACTION OF ARGININE HYDROCHLORIDE AGAINST AMMONIUM ACETATE POISONING IN RATS.

CARBAMYLASPARTATE PROTECTED RATS AGAINST INTOXICATING EFFECTS BY DECR BLOOD AMMONIA LEVEL & INCR BLOOD UREA LEVEL SEEN AFTER THE INJECTION OF AMMONIUM ACETATE ALONE.

THE INJECTION OF A COMBINATION OF 1 MMOLE N-CARBAMOYL-L-GLUTAMATE/KG & 1 MMOLE L-ARGININE/KG GAVE 100% PROTECTION AGAINST HYPERAMMONEMIA TO RATS WHICH WERE SUBSEQUENTLY GIVEN LD99.9 DOSE (10.8 MMOLE/KG) AMMONIUM ACETATE.

For more Interactions (Complete) data for AMMONIUM ACETATE (7 total), please visit the HSDB record page.